

An In-depth Technical Guide to HOSU-53: A Novel DHODH Inhibitor

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This technical guide provides a comprehensive overview of HOSU-53 (also known as JBZ-001), a novel and potent inhibitor of dihydroorotate dehydrogenase (DHODH). Developed through a collaboration between Hendrix College and The Ohio State University, HOSU-53 is a promising therapeutic agent for various hematological malignancies and solid tumors.[1][2] This document, intended for researchers, scientists, and drug development professionals, details the compound's chemical structure, mechanism of action, pharmacological data, and key experimental protocols.

Chemical Properties and Structure

HOSU-53 is an orally bioavailable small molecule that has demonstrated exceptional pharmaceutical properties for clinical advancement.[3][4] It was identified as a lead clinical candidate after the detailed analysis and synthesis of over 150 analogs derived from an initial molecule, HOSU-3.[1][3]

The chemical name for H**OSU-53** is sodium 2-(3'-butoxy-[1,1'-biphenyl]-4-yl)-6-fluoroquinoline-4-carboxylate.[5] Its synthesis is feasible for producing therapeutically relevant quantities, utilizing a straightforward Suzuki reaction.[3]



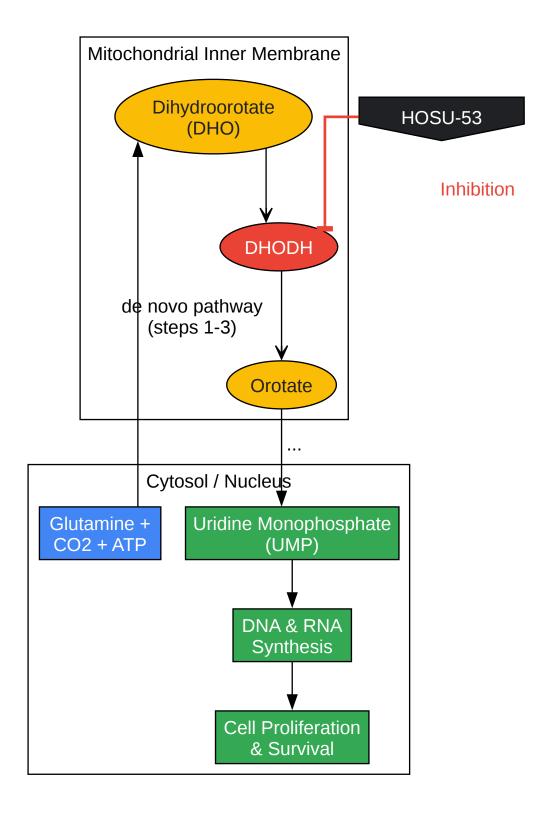
| Property | Value | Reference |
|-------------------|---------------|-----------|
| Molecular Formula | C26H21FNNaO3 | [5] |
| Molecular Weight | 437.45 g/mol | [5] |
| CAS Number | Not specified | |
| Solubility | 10 mM in DMSO | [5] |

Mechanism of Action

HOSU-53's primary therapeutic action is the potent and selective inhibition of dihydroorotate dehydrogenase (DHODH).[3][4] DHODH is a critical mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate (DHO) to orotate.[4][6]

Rapidly proliferating cells, particularly cancer cells, have a high demand for pyrimidine nucleotides for DNA and RNA synthesis.[4][7] By inhibiting DHODH, H**OSU-53** effectively blocks this essential metabolic pathway, leading to pyrimidine starvation. This depletion of the pyrimidine pool induces terminal differentiation, cell cycle arrest, and ultimately apoptosis in cancer cells.[4]





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Fig 1. Mechanism of action of HOSU-53 in the de novo pyrimidine synthesis pathway.



Pharmacological Data

HOSU-53 exhibits potent activity both in vitro and in vivo, with a favorable pharmacokinetic profile that supports its clinical development.

H**OSU-53** demonstrates subnanomolar potency against human DHODH, which is comparable or superior to other clinical-stage DHODH inhibitors.[3][4] It maintains similar inhibitory potency across DHODH enzymes from various species, including mouse, rat, and dog.[5]

| Assay Type | Target/Cell Line | IC50 Value | Reference |
|---------------------------|------------------------------------------------|---------------------|-----------|
| Cell-Free Enzyme Assay | Human DHODH (hDHODH) | 0.95 nM | [4][5][8] |
| Cell-Free Enzyme Assay | BAY2402234 (Comparator) | 0.97 nM | [4] |
| Proliferation Assay | Primary AML Patient Samples (Median) | 120.5 nM | [3] |
| Proliferation Assay | Small Cell Lung Cancer (SCLC) Cell Lines | Low nanomolar range | [9] |

Pharmacokinetic (PK) and pharmacodynamic (PD) properties of H**OSU-53** have been evaluated in mice, rats, and dogs.[4][8] The PK of H**OSU-53** is well-described by a two-compartment model featuring first-order absorption and linear elimination.[4][8] Dihydroorotate (DHO) accumulation in plasma serves as a key biomarker for target engagement and correlates with both therapeutic response and toxicity.[2][4]



| Species | Dose & Route | Study Type | Key Findings | Reference |
|----------------------|------------------------------------|------------------------------|--------------------------------------------------------------------------|-----------|
| Mice | 10 mg/kg (p.o.), 3 mg/kg (i.v.) | Single-dose PK/PD | Established initial drug exposure and impact on DHO levels. | [4] |
| Mice, Rats, Dogs | Multiple doses | GLP & Non-GLP studies | Data used to develop a population PK/PD model for human dose prediction. | [4] |
| Human (Predicted) | 5 mg (once daily) | First-in-Human (FIH) Dose | Recommended starting dose based on PK/PD modeling. | [4] |

HOSU-53 has demonstrated significant single-agent antileukemic activity and superior preclinical efficacy in various xenograft models.[2][3] It has also shown potent synergy when combined with other targeted and immune therapies.



| Cancer Model | Treatment Regimen | Key Outcomes | Reference |
|------------------------------|--------------------------------------------|------------------------------------------------------------------------------------|-----------|
| MOLM-13 AML Xenograft | 10 mg/kg daily | Effective and tolerable, superior efficacy compared to a Bayer clinical candidate. | [2] |
| MOLM-13 AML Xenograft | HOSU-53 + Gilteritinib (FLT3 inhibitor) | Significantly improved survival. | [2] |
| MOLM-13 AML Xenograft | HOSU-53 (4 mg/kg) + anti-CD47 Ab | Resulted in long-term, disease-free survival in a subset of mice. | [3] |
| TP53-deficient AML | HOSU-53 + Decitabine | Superior activity in a difficult-to-treat subtype. | [3] |
| SCLC Xenograft | HOSU-53 Monotherapy | Significant decrease in tumor volume without significant weight loss. | [9] |
| NCI-H929 Multiple Myeloma | HOSU-53 + Daratumumab (anti- CD38) | Impressive synergy observed. | [6] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe core experimental protocols used in the preclinical evaluation of H**OSU-53**.

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of H**OSU-53** against various cancer cell lines.

 Cell Plating: Seed cancer cells (e.g., primary AML samples or SCLC cell lines) in 96-well plates at an appropriate density.

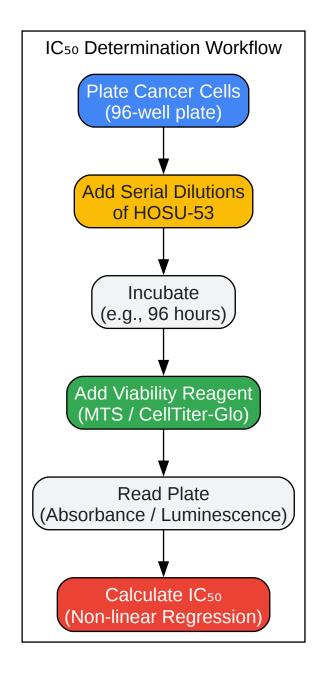
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- Compound Treatment: Treat cells with a serial dilution of HOSU-53 for a specified duration (e.g., 96 hours).
- Viability Assessment: Add a viability reagent such as MTS (for primary AML cells) or CellTiter-Glo® (for SCLC cell lines).[3][9]
- Data Acquisition: Measure absorbance or luminescence according to the manufacturer's instructions using a plate reader.
- Analysis: Normalize the data to vehicle-treated controls and calculate IC₅₀ values using non-linear regression analysis (e.g., in GraphPad Prism).[3]





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Fig 2. Experimental workflow for determining the in vitro IC50 of HOSU-53.

This experiment confirms that H**OSU-53**'s cytotoxic effects are specifically due to the inhibition of the de novo pyrimidine synthesis pathway.

• Cell Culture: Culture a sensitive cell line (e.g., MOLM-13 AML) under standard conditions.[3]



- Co-treatment: Treat cells with a fixed concentration of HOSU-53 in the presence of increasing concentrations of exogenous uridine (e.g., 0-100 μM).[3]
- Incubation: Incubate the cells for the standard duration (e.g., 96 hours).
- Viability Measurement: Assess cell viability using a standard method as described in Protocol
 4.1.
- Analysis: Evaluate the extent to which uridine "rescues" the cells from HOSU-53-induced death. A successful rescue, indicated by restored cell viability, confirms the on-target mechanism.[3] It was shown that uridine concentrations above 25 μM were required to overcome HOSU-53's activity.[3]

This protocol outlines the process for evaluating the anti-tumor efficacy of H**OSU-53** in an animal model.

- Animal Model: Utilize immunocompromised mice (e.g., NCG mice).
- Tumor Engraftment: Intravenously or subcutaneously inject a human cancer cell line (e.g., MOLM-13 for a disseminated AML model).[3]
- Treatment Initiation: Once tumors are established, randomize mice into treatment groups (e.g., vehicle control, HOSU-53 monotherapy, combination therapy).
- Dosing: Administer HOSU-53 via the appropriate route, typically oral (p.o.) gavage, at a specified dose and schedule (e.g., 4 mg/kg daily).[3]
- Monitoring: Monitor animal body weight as a measure of toxicity and tumor burden via bioluminescence imaging or caliper measurements.
- Endpoint Analysis: The study endpoint is typically determined by tumor volume, animal morbidity, or a predetermined time point. Survival is analyzed using Kaplan-Meier curves.

Immunomodulatory Effects and Combination Therapies

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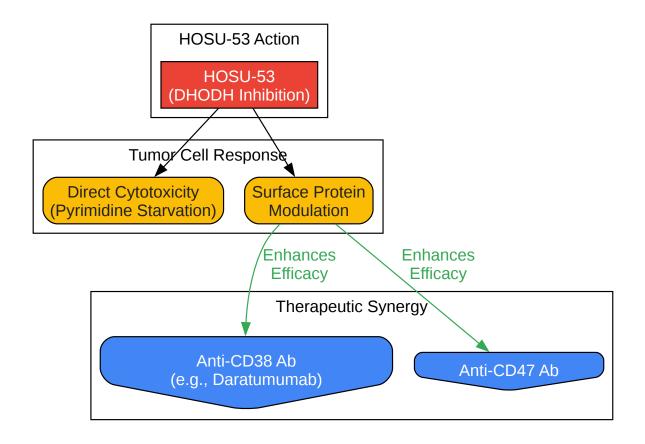


A key finding from preclinical studies is the ability of H**OSU-53** to enhance the efficacy of immunotherapies.[3][6] DHODH inhibition modulates the expression of crucial cell surface proteins, creating a more favorable tumor microenvironment for immune-mediated killing.

- CD38 and CD47 Upregulation: HOSU-53 treatment increases the surface expression of CD38 and the "don't eat me" signal CD47 on AML cells.[3][6]
- Synergy with Antibody Therapies:
 - The increased CD38 expression enhances synergy with anti-CD38 antibodies like daratumumab.[6]
 - Despite upregulating CD47, HOSU-53 shows profound synergy with anti-CD47 checkpoint inhibitors. This may be partly explained by the simultaneous upregulation of the prophagocytic "eat me" signal, calreticulin.[6]

This dual action of direct cytotoxicity and immune sensitization makes H**OSU-53** a strong candidate for combination regimens.





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Fig 3. Logical relationship of H**OSU-53**'s dual action leading to immunotherapy synergy.

Conclusion

HOSU-53 is a highly potent, selective, and orally bioavailable DHODH inhibitor with a well-defined mechanism of action. It has demonstrated compelling monotherapy efficacy in a range of preclinical cancer models and, critically, shows significant synergy with both targeted agents and immunotherapies. Its favorable pharmacological profile and the use of a clear pharmacodynamic biomarker (plasma DHO) support a data-driven transition to clinical trials. HOSU-53 is currently in Phase I/II clinical trials for hematological malignancies and solid tumors, representing a promising new therapeutic strategy for difficult-to-treat cancers.[1][7]



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